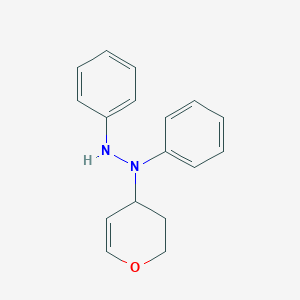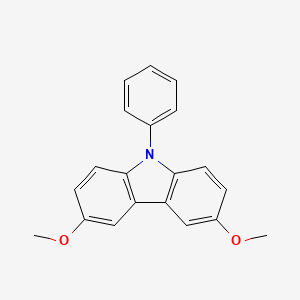
9H-Carbazole, 3,6-dimethoxy-9-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole, 3,6-dimethoxy-9-phenyl-: is a chemical compound that belongs to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,6-dimethoxy-9H-carbazole.
Functionalization: The 9-position of the carbazole ring is functionalized with a phenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using solvents like dimethylformamide or toluene, and at elevated temperatures (80-120°C).
Industrial Production Methods: Industrial production of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity suitable for industrial applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the aromatic ring or the phenyl group, resulting in hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydrogenated carbazole derivatives.
Substitution Products: Halogenated carbazole derivatives.
科学的研究の応用
Chemistry:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-donating properties.
Photochemistry: Acts as a precursor for photochemical materials and dyes.
Biology and Medicine:
Pharmaceuticals: Potential use as a building block for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Polymers: Incorporated into polymer matrices to enhance their electronic properties.
作用機序
The mechanism of action of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- involves its interaction with molecular targets through its aromatic and electron-donating properties. The methoxy groups enhance its electron density, making it a good candidate for electron transfer reactions. The phenyl group at the 9-position provides steric hindrance, influencing its reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Electron Transfer: Participates in electron transfer processes in organic electronic devices.
Receptor Binding: Potential to interact with biological receptors, influencing cellular pathways and exhibiting pharmacological effects.
類似化合物との比較
3,6-Dimethoxy-9H-carbazole: Lacks the phenyl group at the 9-position, resulting in different electronic properties.
3,6-Dimethyl-9H-carbazole: Substitutes methoxy groups with methyl groups, altering its reactivity and applications.
3,6-Diphenyl-9H-carbazole: Features phenyl groups at the 3 and 6 positions, providing different steric and electronic effects.
Uniqueness:
9H-Carbazole, 3,6-dimethoxy-9-phenyl-: is unique due to the combination of methoxy and phenyl groups, which enhance its electron-donating properties and steric profile, making it suitable for specific applications in organic electronics and pharmaceuticals.
特性
CAS番号 |
146332-81-2 |
|---|---|
分子式 |
C20H17NO2 |
分子量 |
303.4 g/mol |
IUPAC名 |
3,6-dimethoxy-9-phenylcarbazole |
InChI |
InChI=1S/C20H17NO2/c1-22-15-8-10-19-17(12-15)18-13-16(23-2)9-11-20(18)21(19)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChIキー |
QEQZZLYGJVDWRJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


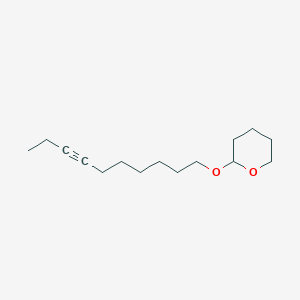
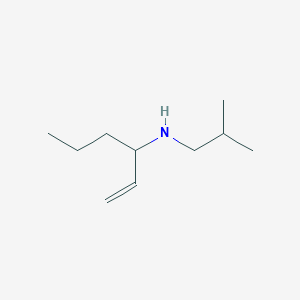

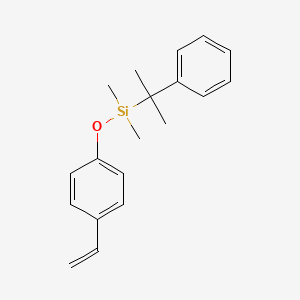
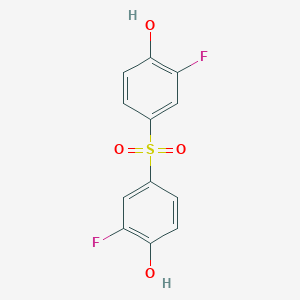

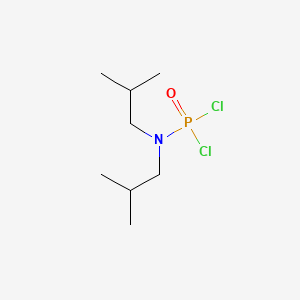
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
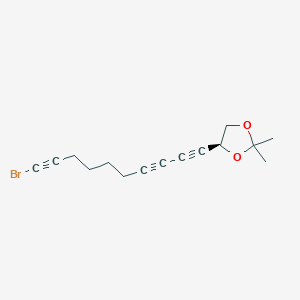
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
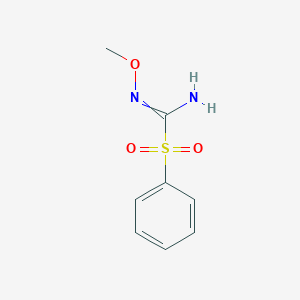
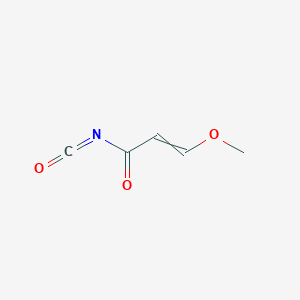
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
